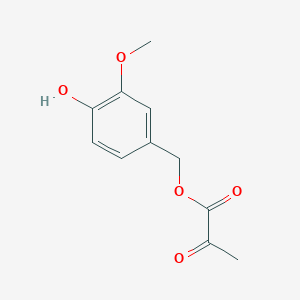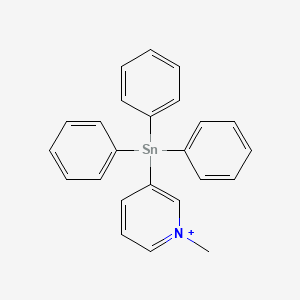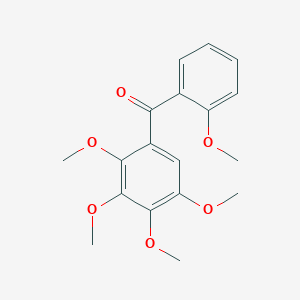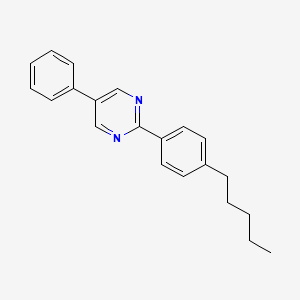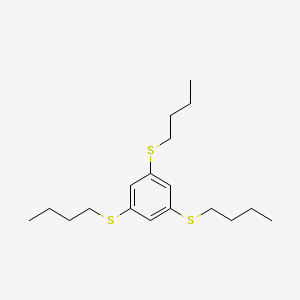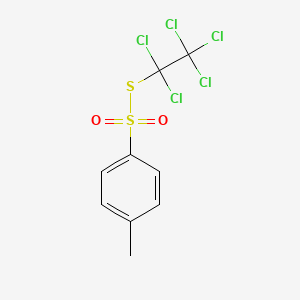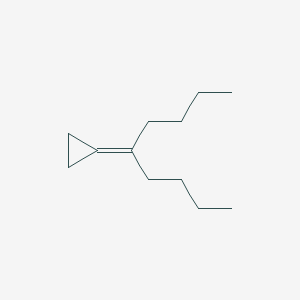
Cyclopropane, (1-butylpentylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, (1-butylpentylidene)- is a cycloalkane compound characterized by a three-membered ring structure with significant ring strain due to its 60º bond angles, which are much smaller than the ideal 109.5º angles of a normal tetrahedral carbon atom . This strain influences its chemical behavior, making it highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropane compounds can be synthesized through various methods, including the reaction of carbenes with alkenes. For instance, dichlorocarbenes can form cyclopropane structures when created in situ from reagents such as chloroform and potassium hydroxide . Another common method is the Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of an alkene .
Industrial Production Methods
Industrial production of cyclopropane compounds often involves the Wurtz reaction, where 1,3-dibromopropane is cyclized using sodium or zinc as the dehalogenating agent . This method has been optimized over the years to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, (1-butylpentylidene)- undergoes various types of chemical reactions, including:
Oxidation: Cyclopropane rings can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can open the cyclopropane ring to form linear alkanes.
Substitution: Substitution reactions can occur at the cyclopropane ring, leading to the formation of substituted cyclopropanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the cyclopropane ring.
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, linear alkanes from reduction, and halogenated cyclopropanes from substitution reactions .
Scientific Research Applications
Cyclopropane, (1-butylpentylidene)- has various applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopropane, (1-butylpentylidene)- involves the formation of highly reactive intermediates, such as carbenes, which can react with various substrates to form cyclopropane rings . The molecular targets and pathways involved include the interaction with alkenes to form cyclopropane structures, which can then undergo further reactions to form more complex molecules .
Comparison with Similar Compounds
Cyclopropane, (1-butylpentylidene)- can be compared with other cycloalkanes such as cyclobutane, cyclopentane, and cyclohexane:
Cyclopropane: Highly strained and reactive due to its 60º bond angles.
Cyclobutane: Less strained than cyclopropane but still more reactive than larger cycloalkanes.
Cyclopentane: Exhibits less ring strain and is more stable than cyclopropane and cyclobutane.
Cyclohexane: Has minimal ring strain and is the most stable among the cycloalkanes.
Cyclopropane, (1-butylpentylidene)- is unique due to its high reactivity and the ability to form complex structures, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
115413-63-3 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
nonan-5-ylidenecyclopropane |
InChI |
InChI=1S/C12H22/c1-3-5-7-11(8-6-4-2)12-9-10-12/h3-10H2,1-2H3 |
InChI Key |
GRYSQKBOAQGXEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C1CC1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole](/img/structure/B14312095.png)

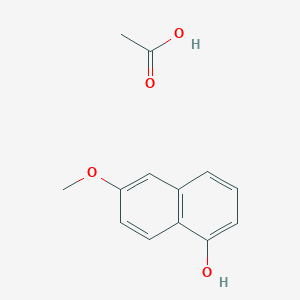

![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)
